3-(3-Methoxypropyl)-2-thioxoimidazolidin-4-one

Description

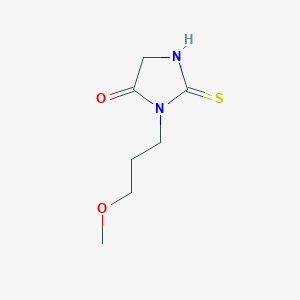

3-(3-Methoxypropyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound belonging to the 2-thioxoimidazolidin-4-one family. Its structure features a five-membered imidazolidinone ring with a sulfur atom replacing the oxygen at position 2 and a 3-methoxypropyl substituent at position 3 (Fig. 1). This compound is synthesized via cyclocondensation reactions involving amines and isothiocyanates or their derivatives, as exemplified in analogous syntheses of related 2-thioxoimidazolidin-4-ones .

Properties

IUPAC Name |

3-(3-methoxypropyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S/c1-11-4-2-3-9-6(10)5-8-7(9)12/h2-5H2,1H3,(H,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYUQJFYANXBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)CNC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101248406 | |

| Record name | 3-(3-Methoxypropyl)-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-19-9 | |

| Record name | 3-(3-Methoxypropyl)-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxypropyl)-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypropyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 3-methoxypropylamine with carbon disulfide and an appropriate isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypropyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted imidazolidinones.

Scientific Research Applications

3-(3-Methoxypropyl)-2-thioxoimidazolidin-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Key Structural Insights :

- The 3-methoxypropyl group enhances solubility in polar solvents compared to aromatic substituents (e.g., 4-chlorobenzylidene) .

- Morpholinopropyl derivatives exhibit distinct electronic environments due to the morpholine ring’s electron-rich nature, influencing reactivity in further functionalization .

Antimicrobial Activity

- 3-(3-Methoxypropyl)-2-thioxoimidazolidin-4-one: No direct data, but analogs with substituted phenyl groups (e.g., RPI-10 with a hydroxyl substituent) show potent antimicrobial activity (MIC: 8–16 µg/mL against Gram-positive bacteria) .

- Piperidin-connected derivatives (3a-c) : Exhibit larvicidal (LD₅₀: 1.37–6.66 µg/mL) and nematicidal (LD₅₀: 1.57 µg/mL) activities, surpassing reference compounds like hyantocidin .

- Organophosphorus derivatives: Show enhanced antimicrobial potency due to phosphorus-containing groups, with MIC values as low as 4 µg/mL against E. coli .

Cytotoxic Activity

- Palladium(II) complex of 3-[(2-hydroxybenzylidene)amino]-2-thioxoimidazolidin-4-one: Demonstrates significant cytotoxicity against human colon carcinoma cells (IC₅₀: 12.5 µM) via metal coordination enhancing cellular uptake .

Antifeedant and Nematicidal Activity

- Piperidin-connected derivatives (3a-c) : Cause 100% mortality in fish fingerlings at 20 mg/mL within 6 hours, highlighting acute toxicity .

Structure-Activity Relationship (SAR) Trends

Substituent Polarity: Hydrophilic groups (e.g., morpholinopropyl, methoxypropyl) improve solubility but may reduce membrane permeability compared to hydrophobic aryl groups .

Electron-Withdrawing Groups : Chloro or bromo substituents on aromatic rings enhance antimicrobial and cytotoxic activities by increasing electrophilicity .

Metal Coordination : Complexation with metals like palladium amplifies cytotoxicity, likely through DNA interaction mechanisms .

Biological Activity

3-(3-Methoxypropyl)-2-thioxoimidazolidin-4-one, a compound with the CAS number 832740-19-9, is a member of the thioxoimidazolidin class known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(3-Methoxypropyl)-2-thioxoimidazolidin-4-one is C9H14N2OS. The structure features a thioxo group (C=S) and an imidazolidinone ring, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that 3-(3-Methoxypropyl)-2-thioxoimidazolidin-4-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, leading to cell death.

Antioxidant Properties

This compound has shown promising antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This property suggests potential applications in preventing oxidative damage in various diseases.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory effects of 3-(3-Methoxypropyl)-2-thioxoimidazolidin-4-one. It appears to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages. This action could be beneficial in treating inflammatory conditions such as arthritis and inflammatory bowel disease.

The biological activity of 3-(3-Methoxypropyl)-2-thioxoimidazolidin-4-one can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and subsequent cell lysis.

- Reactive Oxygen Species (ROS) Modulation : By enhancing antioxidant defenses, the compound reduces ROS levels, thereby protecting cells from oxidative damage.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that 3-(3-Methoxypropyl)-2-thioxoimidazolidin-4-one had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating potent antimicrobial activity .

- Oxidative Stress Model : In a model of oxidative stress induced by hydrogen peroxide in human fibroblasts, treatment with this compound significantly reduced cell death and improved cell viability by approximately 40% compared to controls .

- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in serum levels of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(3-Methoxypropyl)-2-thioxoimidazolidin-4-one | Structure | Antimicrobial, Antioxidant, Anti-inflammatory |

| Thioxoimidazolidin | Similar core structure | Limited antimicrobial activity |

| Other Imidazolidinones | Varies | Variable activity depending on substitutions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.